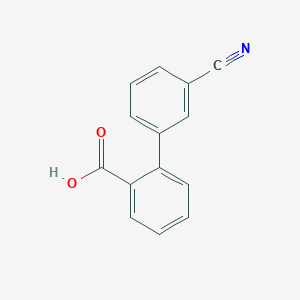

2-(3-cyanophenyl)benzoic Acid

Beschreibung

Significance of Benzoic Acid Derivatives in Contemporary Chemical Research

Benzoic acid and its derivatives are fundamental building blocks in organic chemistry, valued for their versatile reactivity and wide range of applications. annexechem.com As a simple aromatic carboxylic acid, benzoic acid's structure allows for various modifications, leading to a vast array of compounds with tailored properties. annexechem.comresearchgate.net These derivatives are not only crucial intermediates in the synthesis of dyes, fragrances, and polymers but also play a significant role in the pharmaceutical industry. annexechem.com

The chemical versatility of benzoic acid stems from its two main reactive sites: the carboxylic acid group and the aromatic ring. The carboxylic acid group can be readily converted into esters, amides, and acid chlorides, providing a gateway to numerous other functional groups. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents that can modulate the molecule's electronic and steric properties.

In the realm of materials science, benzoic acid derivatives are utilized in the production of plasticizers, which enhance the flexibility of plastics, and in the manufacturing of resins and alkyd resins used in coatings and adhesives. annexechem.com In the food industry, benzoic acid and its salts are widely used as preservatives due to their ability to inhibit the growth of molds, yeasts, and some bacteria. wikipedia.orgijcrt.org

The significance of benzoic acid derivatives in contemporary research is underscored by their prevalence in the development of new bioactive compounds. The benzoic acid scaffold is a common feature in many natural products and synthetic molecules with demonstrated biological activities. nih.govresearchgate.net Researchers continually explore new synthetic methodologies to create novel benzoic acid derivatives with enhanced or specific functionalities, aiming to address challenges in medicine, agriculture, and materials science.

Overview of Cyano-Substituted Benzoic Acid Architectures in Medicinal Chemistry

In drug design, the cyano group is often employed as a bioisostere for other functional groups, such as a carboxyl group or a halogen atom. Its linear geometry and ability to participate in hydrogen bonding and dipole-dipole interactions make it a valuable tool for optimizing the binding affinity of a ligand to its receptor. google.com For instance, the cyano group can act as a hydrogen bond acceptor, forming crucial interactions within the active site of an enzyme or receptor.

Cyano-substituted benzoic acid derivatives have been investigated for a range of therapeutic applications. They are integral components of molecules designed as inhibitors for various enzymes and as antagonists for specific receptors. For example, research has explored their potential as platelet aggregation inhibitors, highlighting the importance of the cyano and carboxyl groups for activity. google.comgoogle.com Furthermore, derivatives of cyanobenzoic acid have been explored in the context of developing agonists for peroxisome proliferator-activated receptors (PPARα), which are involved in lipid metabolism. researchgate.net

The strategic placement of the cyano group on the benzoic acid ring, whether in the ortho, meta, or para position, can lead to distinct pharmacological profiles. This positional isomerism allows for fine-tuning of the molecule's properties to achieve desired selectivity and potency. The ongoing research into cyano-substituted benzoic acid architectures continues to yield novel compounds with promising therapeutic potential.

Historical Perspective on the Research Landscape of Benzoic Acid Derivatives with Cyanophenyl Moieties

The exploration of benzoic acid derivatives dates back to the 16th century, with the isolation of benzoic acid from gum benzoin. researchgate.net However, the specific focus on derivatives containing cyanophenyl moieties is a more recent development, driven by advances in synthetic organic chemistry and a deeper understanding of structure-activity relationships in medicinal chemistry.

Early research into benzoic acid derivatives was primarily focused on their applications as preservatives and in the synthesis of dyes. annexechem.comwikipedia.org The 20th century saw a surge in the investigation of their medicinal properties, leading to the discovery of compounds like Whitfield's ointment, which contains benzoic acid and is used to treat fungal skin infections. wikipedia.org

The systematic investigation of cyanophenyl-substituted benzoic acids gained momentum with the recognition of the cyano group's unique electronic and steric properties in drug design. The development of synthetic methods, such as the Sandmeyer reaction, provided efficient routes to introduce the cyano group onto aromatic rings, facilitating the synthesis of a wide range of these derivatives. google.com

In recent decades, research has focused on the design and synthesis of cyanophenyl benzoic acid derivatives as targeted therapeutic agents. For example, they have been incorporated into complex molecules targeting cannabinoid-1 receptors for the treatment of obesity and as inhibitors of protein phosphatases for potential anticancer therapies. nih.govnih.gov The historical progression of research in this area reflects a broader trend in medicinal chemistry: the move from broad-spectrum bioactive compounds to highly specific and potent drugs designed to interact with a single biological target. The continued exploration of this class of compounds is expected to yield further insights into their therapeutic potential.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-cyanophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)14(16)17/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQJJXUNSIGDAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374087 | |

| Record name | 2-(3-cyanophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107916-96-1 | |

| Record name | 2-(3-cyanophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 3 Cyanophenyl Benzoic Acid and Its Analogs

Direct Synthetic Routes to 2-(3-cyanophenyl)benzoic Acid

Direct synthetic routes to this compound predominantly rely on palladium-catalyzed cross-coupling reactions, which are highly efficient for forming aryl-aryl bonds.

Suzuki-Miyaura Coupling Protocols for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a cornerstone in the synthesis of biaryl compounds, including this compound. libretexts.orguwindsor.ca This reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid in the presence of a base. libretexts.org For the synthesis of this compound, this would involve reacting a 2-halobenzoic acid with 3-cyanophenylboronic acid or, conversely, 3-cyanohalobenzene with 2-carboxyphenylboronic acid.

Key features of the Suzuki-Miyaura coupling include its tolerance of a wide variety of functional groups, the commercial availability of diverse boronic acids, and the generation of environmentally benign boron-containing byproducts. uwindsor.ca Research has demonstrated the successful synthesis of various biphenyl (B1667301) carboxylic acids using this method. ajgreenchem.comresearchgate.net For instance, substituted biphenyl carboxylic acids have been synthesized in good yields by reacting substituted boronic acids with bromo- or iodobenzoic acids. ajgreenchem.comresearchgate.net

One notable advancement is the use of a phase-transfer catalyst in a biphasic modification of the Suzuki coupling, allowing the reaction to proceed with unprotected carboxylic acids, which was previously thought to be challenging. scirp.org This method involves an aqueous phase containing the reactants and products and an organic phase containing the palladium catalyst. scirp.org

Table 1: Examples of Suzuki-Miyaura Coupling for Biphenyl Carboxylic Acid Synthesis

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield | Reference |

| 4-Bromobenzoic acid | Phenylboronic acid | PdCl2 nanocatalyst | K2CO3 | Water | >90% | researchgate.net |

| 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | Substituted boronic acids | Tetrakis(triphenylphosphine)palladium(0) | Alkaline medium | Not specified | Good | ajgreenchem.com |

| Halobenzoic acids | Aryl boronic acids | Palladium catalyst in organic phase | Not specified | Aqueous/Organic biphasic | High | scirp.org |

Palladium-Catalyzed Remote C-H Arylation Approaches

Palladium-catalyzed C-H arylation has emerged as a powerful and atom-economical method for synthesizing biaryl compounds. This approach avoids the need for pre-functionalized starting materials like organoboronic acids or organotins. In the context of this compound, this would involve the direct coupling of benzoic acid with a 3-cyanoarylating agent.

The challenge in C-H activation lies in controlling the regioselectivity. For benzoic acids, ortho-C-H activation is commonly observed due to the directing effect of the carboxylic acid group. rsc.org However, recent strategies have been developed for remote C-H functionalization. For instance, a pyridine-based template has been successfully used to direct the para-C-H alkenylation of 2-phenyl benzoic acids. scispace.com While direct remote C-H arylation of a simple benzoic acid to form the specific 2,3'-disubstituted pattern of this compound is complex, the field is rapidly advancing. rsc.orgsnnu.edu.cn

Nucleophilic Substitution Reactions in Cyanophenylbenzoic Acid Synthesis

Nucleophilic aromatic substitution (SNA_r) can also be a viable pathway for the synthesis of certain cyanophenylbenzoic acid derivatives, although it is generally less common than cross-coupling reactions for this specific scaffold. An SNA_r reaction would typically involve the displacement of a leaving group (like a halide) on one aromatic ring by a nucleophile from the other. For the synthesis of this compound, this could theoretically involve the reaction of a 2-halobenzoic acid with a nucleophilic 3-cyanophenyl species or vice-versa. However, the carbon of the cyano group is not sufficiently nucleophilic to displace a halide on an aromatic ring. A more plausible, though indirect, approach could involve the reaction of a 2-halobenzoic acid with a cyanide salt, although this would not form the desired biaryl structure directly.

A different type of nucleophilic substitution, specifically nucleophilic acyl substitution, is relevant for the derivatization of the carboxylic acid group of this compound. libretexts.org For example, the synthesis of amides like 3-(2-cyanophenyl)-N-methylbenzamide involves activating the carboxylic acid to an acyl chloride, followed by nucleophilic attack by an amine.

Precursor Synthesis and Intermediate Utilization in the Formation of this compound Scaffolds

The synthesis of this compound often relies on the preparation of key precursors and intermediates. For instance, the synthesis of the necessary boronic acids or aryl halides is a critical first step. Commercially available 2-iodobenzoic acid can be a starting material for further transformations. researchgate.net

In some synthetic strategies, the biaryl scaffold is constructed first, and the cyano and carboxylic acid functionalities are introduced or modified in later steps. For example, a biaryl compound with other functional groups could be synthesized, and then a nitrile group could be introduced via a Sandmeyer reaction or a cyanation reaction. Similarly, a methyl or other functional group on the biaryl scaffold could be oxidized to a carboxylic acid.

Green Chemistry Principles in the Synthesis of Cyanophenyl Benzoic Acid Derivatives

There is a growing trend towards applying green chemistry principles to the synthesis of biphenyl carboxylic acids. colab.ws This includes the use of water as a solvent, the development of recyclable catalysts, and the use of energy-efficient methods like microwave irradiation. researchgate.netrsc.org

For example, a water-soluble fullerene-supported PdCl2 nanocatalyst has been developed for the Suzuki-Miyaura coupling to synthesize biphenyl carboxylic acids in water at room temperature. researchgate.net This catalyst could be recycled multiple times without a significant decrease in yield. researchgate.net Another study utilized a biowaste-derived heterogeneous palladium catalyst in a biomass-derived solvent, γ-valerolactone (GVL), for microwave-assisted Suzuki-Miyaura reactions. rsc.org These approaches aim to minimize waste and the use of hazardous materials. colab.wsrsc.org

Enantioselective and Stereoselective Synthetic Strategies for Related Chiral Benzoic Acid Derivatives

While this compound itself is not chiral, related biaryl benzoic acid derivatives can exhibit axial chirality. The synthesis of these chiral biaryls with high enantiomeric purity is a significant area of research. yau-awards.comokayama-u.ac.jp

Enantioselective synthesis is often achieved through asymmetric catalysis, where a chiral ligand is used to control the stereochemical outcome of the reaction. acs.orgnih.gov In the context of Suzuki-Miyaura coupling, chiral phosphine (B1218219) ligands are commonly employed to induce enantioselectivity in the formation of the biaryl axis. acs.orgnih.gov

Another innovative approach involves using distal ionic interactions to direct the enantioselectivity of the Suzuki-Miyaura reaction. yau-awards.com In this method, a chiral anionic ligand interacts with an anionic group on the substrate through a cation bridge, thereby steering the formation of one enantiomer over the other. yau-awards.com Furthermore, palladium-catalyzed enantioselective C-H activation has emerged as a powerful tool for the synthesis of axially chiral biaryls. chinesechemsoc.orgchinesechemsoc.org

Chemical Transformations and Derivatization Strategies of 2 3 Cyanophenyl Benzoic Acid

Functional Group Interconversions Involving Carboxylic Acid and Nitrile Moieties

The carboxylic acid and nitrile functionalities of 2-(3-cyanophenyl)benzoic acid are amenable to various interconversions, enabling the synthesis of a range of derivatives with modified properties.

The nitrile group can undergo hydrolysis to form a primary amide, yielding 2-(3-carbamoylphenyl)benzoic acid. This transformation is typically achieved under acidic or basic conditions. For instance, acid-catalyzed hydrolysis involves protonation of the nitrile, which increases its electrophilicity and facilitates the attack of water, leading to the formation of an amide intermediate that can be isolated. a2bchem.com

Conversely, the nitrile group can be reduced to a primary amine. A common method for this transformation is catalytic hydrogenation using reagents like lithium aluminum hydride (LiAlH₄). truman.edu This reaction converts the cyano group into an aminomethyl group, producing 2-(3-(aminomethyl)phenyl)benzoic acid. rasayanjournal.co.insemanticscholar.org This derivative is a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds. rasayanjournal.co.in

The carboxylic acid group can also be transformed. For example, it can be reduced to a primary alcohol. However, selective reduction in the presence of a nitrile group can be challenging and may require specific reagents or protection strategies.

A summary of key functional group interconversions is presented below:

Table 1: Functional Group Interconversions of this compound| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Product Name |

|---|---|---|---|

| Nitrile (-CN) | Acid or base hydrolysis (e.g., H₃O⁺, heat) | Primary Amide (-CONH₂) | 2-(3-Carbamoylphenyl)benzoic acid |

Formation of Amide and Ester Derivatives from this compound

The carboxylic acid moiety of this compound is readily converted into ester and amide derivatives, which are common strategies for modifying the compound's physicochemical properties and for creating building blocks for more complex structures. google.com

Esterification:

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using a coupling agent. For example, the reaction of this compound with methanol (B129727) in the presence of a strong acid like sulfuric acid would yield methyl 2-(3-cyanophenyl)benzoate. a2bchem.combldpharm.com Alternatively, more sophisticated methods can be employed, such as the use of coupling agents to facilitate the reaction under milder conditions. google.com

Amidation:

Amide derivatives can be synthesized by reacting this compound with an amine. A common approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. This is typically done using thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.org The resulting 2-(3-cyanophenyl)benzoyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide.

Alternatively, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt) can be used to directly form the amide bond without the need to isolate the acyl chloride intermediate. This one-pot approach is often preferred due to its milder reaction conditions and reduced handling of reactive intermediates. For instance, the reaction of this compound with an amine in the presence of EDC and HOBt would yield the corresponding N-substituted 2-(3-cyanophenyl)benzamide.

A summary of representative amidation and esterification reactions is provided below:

Table 2: Synthesis of Amide and Ester Derivatives| Derivative Type | Reagents and Conditions | Product |

|---|---|---|

| Ester | Alcohol (e.g., Methanol), Acid catalyst (e.g., H₂SO₄) | Methyl 2-(3-cyanophenyl)benzoate |

| Amide | 1. Thionyl chloride (SOCl₂) 2. Amine (e.g., R-NH₂) | N-substituted 2-(3-cyanophenyl)benzamide |

Introduction of Diverse Substituents on the Benzoic Acid and Cyanophenyl Rings

The introduction of new substituents onto the aromatic rings of this compound can be achieved through electrophilic aromatic substitution reactions such as halogenation and nitration. The directing effects of the existing carboxylic acid and cyanophenyl groups play a crucial role in determining the position of the incoming substituent.

The carboxylic acid group is a deactivating, meta-directing group, while the cyano group is also a deactivating, meta-directing group. The biphenyl (B1667301) system complicates simple predictions, but generally, electrophilic attack will be directed to positions that are least deactivated by the electron-withdrawing groups.

Halogenation:

Halogenation, such as bromination or chlorination, can be carried out using a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. dcu.ie The catalyst polarizes the halogen molecule, making it a stronger electrophile. The position of halogenation will be influenced by the combined directing effects of the existing substituents.

Nitration:

Nitration is typically performed using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. truman.edumasterorganicchemistry.com The reaction conditions, particularly temperature, must be carefully controlled to avoid multiple nitrations and side reactions. truman.edu The introduction of a nitro group provides a handle for further functionalization, as it can be reduced to an amino group.

The table below summarizes the introduction of substituents on the aromatic rings:

Table 3: Introduction of Substituents| Reaction | Reagents and Conditions | Potential Product |

|---|---|---|

| Halogenation | Halogen (Cl₂, Br₂), Lewis Acid (e.g., FeCl₃, AlBr₃) | Halogenated this compound derivative |

Cyclization and Heterocycle Formation Involving this compound Derivatives

The structure of this compound and its derivatives is well-suited for intramolecular cyclization reactions to form various heterocyclic systems. These reactions often involve the interaction between functional groups on the two phenyl rings.

A key transformation is the synthesis of phenanthridine (B189435) and its derivatives. fluorochem.co.ukrsc.org For example, if the nitrile group is first reduced to an aminomethyl group, the resulting 2-(3-(aminomethyl)phenyl)benzoic acid can undergo intramolecular cyclization to form a lactam within the phenanthridine framework. Similarly, derivatives where the carboxylic acid is converted to an amide can also be precursors for cyclization.

Another important class of heterocycles that can be synthesized are those involving the participation of the nitrile group in a cyclization reaction. For instance, treatment of a derivative of this compound where the carboxylic acid has been converted to an appropriate functional group could lead to the formation of fused heterocyclic systems. The synthesis of dihydropyrrolo[1,2-f]phenanthridine derivatives has been reported from phenanthridine, showcasing the reactivity of the core structure.

Furthermore, cascade reactions involving intramolecular Prins/Friedel–Crafts cyclization have been utilized to synthesize tetralin and benzocycloheptenol derivatives from related vinylphenyl aldehydes and propanals, indicating the potential for similar cyclizations with appropriately functionalized derivatives of this compound. beilstein-journals.org

Examples of cyclization reactions are outlined in the table below:

Table 4: Cyclization and Heterocycle Formation| Starting Material Derivative | Reaction Type | Resulting Heterocycle |

|---|---|---|

| 2-(3-(Aminomethyl)phenyl)benzoic acid derivative | Intramolecular amidation/lactamization | Phenanthridinone derivative |

Metal Complexation Studies of Cyanophenyl-Containing Ligands

The presence of both a carboxylic acid and a nitrile group makes this compound and its derivatives excellent candidates for use as ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.netresearchgate.netrsc.orgmdpi.com Both the carboxylate and the nitrile can coordinate to metal ions, leading to the formation of extended structures with interesting properties.

The carboxylate group can act as a bridging ligand, connecting multiple metal centers. The nitrile group can also coordinate to metal ions, further extending the dimensionality of the resulting framework. The geometry of the ligand, with its two phenyl rings, allows for the formation of diverse network topologies.

For example, 3-cyanobenzoic acid has been used to prepare Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers through in situ cycloaddition reactions. chemicalbook.com While this is the meta-isomer, it demonstrates the utility of cyanobenzoic acids in forming complex coordination structures. Similarly, coordination polymers have been synthesized using ligands containing both carboxylate and triazole functionalities, which can be derived from nitrile precursors. nih.gov

The resulting MOFs can exhibit properties such as porosity, which is relevant for gas storage and separation, and luminescence, which can be utilized for sensing applications. researchgate.netmdpi.com The specific properties of the metal complex will depend on the choice of metal ion, the exact structure of the ligand, and the coordination environment.

The table below summarizes the use of cyanophenyl-containing ligands in metal complexation:

Table 5: Metal Complexation| Ligand Type | Metal Ions | Resulting Structure | Potential Applications |

|---|---|---|---|

| This compound or its derivatives | Transition metals (e.g., Zn, Co, Cu) | Coordination Polymers, Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing |

Advanced Spectroscopic and Structural Characterization Techniques in the Analysis of 2 3 Cyanophenyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(3-cyanophenyl)benzoic acid in solution. By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, the precise connectivity of the hydrogen and carbon atoms can be determined.

The ¹H NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding. The aromatic protons on the two phenyl rings will resonate in the aromatic region, generally between 7.0 and 8.5 ppm. The specific substitution pattern—a 1,2-disubstituted (ortho) ring and a 1,3-disubstituted (meta) ring—results in complex splitting patterns (e.g., doublets, triplets, and multiplets) that can be resolved and assigned using high-field NMR instruments.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms. docbrown.infobhu.ac.in The carbon of the carboxyl group (C=O) is characteristically found in the 165-175 ppm region. The carbon of the nitrile group (C≡N) typically appears around 115-120 ppm. The twelve aromatic carbons will produce a series of signals in the approximate range of 120-140 ppm. The chemical shifts of the carbons directly attached to the electron-withdrawing carboxylic acid and cyano groups, as well as the carbons at the biphenyl (B1667301) junction, are particularly diagnostic. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the known spectra of benzoic acid and related substituted compounds. docbrown.inforsc.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale/Comments |

| Carboxylic Acid (-COOH) | >10 (broad singlet) | ~172 | Acidic proton, deshielded. Carbonyl carbon signal. docbrown.inforsc.org |

| Nitrile (-C≡N) | N/A | ~118 | Characteristic chemical shift for nitrile carbons. |

| Benzoic Acid Ring Protons | 7.4 - 8.2 (multiplets) | 128 - 135 | Complex splitting due to ortho substitution. Protons are influenced by the anisotropic effect of the adjacent ring and the -COOH group. docbrown.info |

| Cyanophenyl Ring Protons | 7.5 - 7.9 (multiplets) | 129 - 138 | Splitting pattern characteristic of meta-substitution. Protons are influenced by the -CN group and the other phenyl ring. |

| Quaternary Carbons | N/A | 112, ~130-145 | Includes carbon attached to the -CN group and the four carbons of the phenyl rings with no attached protons (C-1, C-2, C-1', C-3'). docbrown.info |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization (EI) would likely be employed.

The mass spectrum would show a prominent molecular ion peak (M⁺•) corresponding to the exact mass of the molecule (C₁₄H₉NO₂), which is 223.06 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision.

The fragmentation pattern provides valuable structural information. Based on the fragmentation of similar compounds like benzoic acid, several key fragmentation pathways can be anticipated. docbrown.infolibretexts.org

Loss of a hydroxyl radical (•OH): A peak at m/z 206 (M-17) would result from the cleavage of the C-OH bond, forming a stable acylium ion. docbrown.info

Loss of a carboxyl group (•COOH): A peak at m/z 178 (M-45) corresponds to the loss of the entire carboxylic acid moiety.

Formation of the benzoyl cation: The most abundant fragment ion for benzoic acid itself is often the benzoyl cation [C₆H₅CO]⁺ at m/z 105. docbrown.info For this compound, the analogous fragment, [M-OH]⁺, would be at m/z 206.

Cleavage of the phenyl-phenyl bond: Fragmentation can occur at the bond connecting the two aromatic rings, leading to ions corresponding to the cyanophenyl cation (m/z 102) and the carboxyphenyl cation (m/z 121) or related fragments.

Loss of CO: The acylium ion at m/z 206 could further lose a molecule of carbon monoxide to give a peak at m/z 178.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 223 | Molecular Ion (M⁺•) | [C₁₄H₉NO₂]⁺• | Represents the intact molecule. |

| 206 | [M - OH]⁺ | [C₁₄H₈NO]⁺ | Loss of hydroxyl radical from the carboxylic acid. docbrown.info |

| 178 | [M - COOH]⁺ or [M - OH - CO]⁺ | [C₁₃H₈N]⁺ | Loss of the carboxyl group or subsequent loss of CO from the m/z 206 fragment. docbrown.info |

| 152 | [C₁₂H₈]⁺• | [C₁₂H₈]⁺• | Potential loss of HCN from the m/z 178 fragment. |

| 102 | Cyanophenyl cation | [C₇H₄N]⁺ | Resulting from cleavage of the biphenyl bond. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands for the carboxylic acid, nitrile, and aromatic ring moieties.

The most distinctive feature of a carboxylic acid is the very broad O-H stretching vibration, which typically appears in the region of 3300-2500 cm⁻¹. docbrown.infodocbrown.info This broadness is a result of intermolecular hydrogen bonding, which often forms a dimeric structure in the solid state. The C=O (carbonyl) stretching vibration of the carboxylic acid gives a strong, sharp absorption band, expected between 1700 and 1680 cm⁻¹ for an aromatic acid. docbrown.infospectroscopyonline.com The presence of the cyano group (C≡N) is confirmed by a sharp, medium-intensity absorption band in the range of 2260-2220 cm⁻¹. researchgate.netresearchgate.net

Additional characteristic peaks include C-O stretching vibrations between 1320-1210 cm⁻¹, aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and aromatic C-H stretching just above 3000 cm⁻¹. docbrown.infoyoutube.comlibretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Very Broad |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium to Weak |

| Nitrile | C≡N stretch | 2260 - 2220 | Medium, Sharp |

| Carboxylic Acid | C=O stretch | 1700 - 1680 | Strong, Sharp |

| Aromatic Rings | C=C stretch | 1600 - 1450 | Medium to Weak (multiple bands) |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Strong |

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule, particularly in conjugated systems. The structure of this compound, containing two phenyl rings, a carbonyl group, and a cyano group, constitutes an extended π-conjugated system.

The UV-Vis spectrum is expected to be dominated by intense π → π* transitions associated with the aromatic rings. Benzoic acid itself typically shows two main absorption bands: a strong primary band (B-band) around 230 nm and a weaker, structured secondary band (C-band) around 270-280 nm. rsc.orgnih.gov The presence of the second phenyl ring and the cyano group extends the conjugation, which is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to benzoic acid alone. The exact position of the absorption maxima (λmax) can be influenced by the solvent polarity and the pH of the solution, as deprotonation of the carboxylic acid to the carboxylate anion alters the electronic structure of the molecule. rsc.orgnih.gov

X-ray Crystallography for Solid-State Structural Determination

A crystallographic analysis would precisely determine:

Bond Lengths and Angles: The exact lengths of all bonds (C-C, C-H, C=O, C-O, C≡N) and the angles between them, confirming the molecular connectivity. iucr.org

Dihedral Angle: The torsion or dihedral angle between the planes of the two phenyl rings is a critical parameter. This angle is influenced by the steric hindrance between the ortho-substituent (-COOH) and the adjacent phenyl ring, and it dictates the degree of π-orbital overlap between the rings. Dihedral angles in similar biphenyl systems can range from approximately 37° to 55°.

Intermolecular Interactions: This technique would reveal how the molecules pack in the crystal lattice. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids. spectroscopyonline.com This would create a centrosymmetric eight-membered ring involving two molecules. Other potential interactions include C-H···N or C-H···O hydrogen bonds and π-π stacking between the aromatic rings of adjacent molecules, which would organize the molecules into a supramolecular architecture. iucr.orgiucr.org

Computational Chemistry and Molecular Modeling Studies of 2 3 Cyanophenyl Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-(3-cyanophenyl)benzoic acid. DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), are commonly used to optimize the molecular geometry and calculate various electronic properties. researchgate.neteurjchem.com

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For similar aromatic acids, calculations have shown that such analyses can pinpoint the most reactive sites in the molecule. researchgate.netresearchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution. The MEP map illustrates electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. eurjchem.comresearchgate.net This information is vital for understanding intermolecular interactions. Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's chemical behavior.

Table 1: Calculable Reactivity Descriptors via DFT

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

This table outlines standard descriptors that can be calculated for this compound using DFT methods to predict its reactivity.

Conformational Analysis and Energy Landscape Exploration

This compound possesses significant conformational flexibility, primarily due to the rotation around the single bond connecting the two phenyl rings. Conformational analysis is the systematic study of the different spatial arrangements (conformers) of the molecule and their corresponding energies. mdpi.com

Exploring the molecule's potential energy landscape helps to identify the most stable, low-energy conformations. nih.gov This is typically achieved by performing a "scan" where the dihedral angle between the two aromatic rings is systematically varied, and the energy is calculated at each step. abq.org.br The resulting energy profile reveals the global minimum energy conformation as well as other local minima, separated by energy barriers. Understanding the preferred conformations is critical, as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape, known as the bioactive conformation, to fit into a target's binding site. abq.org.br The relative energy differences between conformers determine their population distribution at a given temperature.

Molecular Dynamics Simulations for Ligand-Target Interactions

Once a potential biological target for this compound is identified, Molecular Dynamics (MD) simulations are a vital tool to study the specifics of the ligand-target interaction. MD simulations provide a dynamic view of the molecular system over time, offering insights that static docking models cannot. mdpi.comnih.gov

In a typical MD simulation, the ligand is placed in the binding site of the protein, and the entire system is solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the movements of all atoms over a set period, often nanoseconds to microseconds. mdpi.comfrontiersin.org

Analysis of the MD trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand is monitored to see if it remains stably bound in the pocket or if it drifts away. mdpi.com

Key Interactions: The persistence of specific hydrogen bonds, hydrophobic interactions, or other non-covalent bonds between the ligand and amino acid residues of the target can be tracked over time. nih.gov

Conformational Changes: MD simulations show how the ligand and the protein might adjust their conformations to achieve an optimal fit, a phenomenon known as "induced fit".

Binding Free Energy: Techniques like MM/PBSA or MM/GBSA can be applied to the MD trajectory to estimate the binding free energy, providing a quantitative measure of binding affinity. frontiersin.org

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Quantum chemical calculations are widely used to predict spectroscopic parameters for molecules like this compound, which can be invaluable for interpreting experimental data. eurjchem.com

Infrared (IR) Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies of the molecule. eurjchem.com These theoretical frequencies, when appropriately scaled to account for systematic errors, often show good agreement with experimental IR spectra. This allows for the confident assignment of specific vibrational modes, such as the C≡N stretch, C=O stretch of the carboxylic acid, and the various C-H and C-C vibrations of the aromatic rings. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating 1H and 13C NMR chemical shifts. mdpi.com Theoretical chemical shifts are calculated relative to a standard (e.g., tetramethylsilane, TMS) and can be compared directly with experimental spectra. researchgate.netmdpi.com This comparison helps in the unambiguous assignment of signals, especially for complex aromatic systems.

Table 2: Illustrative Comparison of Predicted vs. Experimental NMR Shifts

| Atom Position | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| Carboxyl C | Value | Value | Value (OH) | Value |

| Cyano C | Value | Value | - | - |

| Aromatic C/H | Values | Values | Values | Values |

This table illustrates the format for comparing theoretical and experimental NMR data. Specific calculated values for this compound are not available in the cited literature but would be generated using the GIAO method. mdpi.comschrodinger.com

Virtual Screening and Ligand-Based Drug Design Approaches

The structure of this compound can be used as a starting point in computational drug discovery campaigns through virtual screening and ligand-based design. nih.gov

Ligand-Based Drug Design: If the biological target is unknown, but a set of active molecules including this compound exists, ligand-based methods can be employed. These approaches rely on the principle that molecules with similar structures or properties are likely to have similar biological activities.

Pharmacophore Modeling: A pharmacophore model can be created based on the key chemical features of this compound (e.g., hydrogen bond donor/acceptor, aromatic rings, negative ionizable group). This model is then used as a 3D query to search large compound databases for molecules that match these features. nih.gov

Shape and Electrostatic Similarity: The molecule can be used as a template to search for compounds with a similar 3D shape and electrostatic profile, a technique known as scaffold hopping. researchgate.net

Structure-Based Virtual Screening: If the 3D structure of a biological target is known, structure-based methods can be used.

Molecular Docking: A library of compounds can be computationally docked into the active site of the target protein. nih.gov Compounds are scored based on their predicted binding affinity and fit. Benzoic acid derivatives are frequently included in such screening libraries. nih.govresearchgate.net

Fragment-Based Design: The this compound structure can be considered as being composed of two key fragments: the cyanophenyl group and the benzoic acid group. In fragment-based drug design, these fragments could be linked together or grown to optimize interactions within a target's binding pocket. researchgate.net

Biological and Pharmacological Research Applications of 2 3 Cyanophenyl Benzoic Acid Derivatives

Anti-Inflammatory Activity Investigations

Derivatives of benzoic acid have been evaluated for their potential to mitigate inflammatory processes. Certain synthetic derivatives, such as gallic acid–stearylamine conjugates, have been investigated for their analgesic and anti-inflammatory activities. researchgate.net In preclinical models, such as the carrageenan-induced rat paw edema model, these compounds have demonstrated notable anti-inflammatory effects. researchgate.net The mechanism of action for some of these derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are key mediators of the inflammatory cascade. researchgate.net For instance, certain 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamide derivatives have exhibited significant COX-1 and COX-2 enzyme inhibitory action with IC50 values in the low micromolar range. researchgate.net

Below is a table summarizing the anti-inflammatory activity of select benzoic acid derivatives.

| Compound/Derivative Class | Target/Model | Observed Effect | Reference |

|---|---|---|---|

| Gallic acid–stearylamine conjugates | Carrageenan-induced rat paw edema | Anti-inflammatory activity | researchgate.net |

| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamide derivatives | COX-1 and COX-2 enzymes | Inhibitory action with IC50 values of 5.0 µM (COX-1) and 10 µM (COX-2) for the most active compounds | researchgate.net |

Anticancer and Cytotoxic Potentials

The anticancer potential of benzoic acid derivatives has been a significant area of research. nih.gov These compounds have been shown to inhibit the growth of various cancer cell lines through diverse mechanisms. researchgate.netnih.gov Some derivatives act as inhibitors of histone deacetylases (HDACs), which are crucial enzymes in gene regulation and are often dysregulated in cancer. nih.gov For example, dihydroxybenzoic acid (DHBA) has been identified as a potent HDAC inhibitor that can induce cancer cell growth inhibition, reactive oxygen species (ROS) generation, and apoptosis mediated by caspase-3. nih.gov

Other benzoic acid analogs have demonstrated cytotoxic activity against specific cancer cell lines. For instance, novel 3-[(6-arylamino) pyridazinylamino] benzoic acids have been synthesized and evaluated for their anticancer potential against the HT-29 colon cancer cell line. researchgate.net Furthermore, certain para-substituted benzoic acid derivatives have been identified as inhibitors of the protein phosphatase Slingshot, which plays a role in cytoskeleton dynamics and cell migration, processes that are critical in cancer metastasis. nih.gov One such compound, (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid (D3), exhibited an inhibition constant (Ki) of around 4 μM and was shown to inhibit cell migration. nih.gov

Below is a table summarizing the anticancer and cytotoxic activities of representative benzoic acid derivatives.

| Compound/Derivative Class | Target/Model | Observed Effect | IC50/Ki Value | Reference |

|---|---|---|---|---|

| Dihydroxybenzoic Acid (DHBA) | Histone Deacetylases (HDACs) | Inhibition of HDAC activity, induction of apoptosis | Not specified | nih.gov |

| 3-[(6-Arylamino) pyridazinylamino] benzoic acids | HT-29 colon cancer cell line | Anticancer activity | Not specified | researchgate.net |

| (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid (D3) | Slingshot phosphatase | Competitive inhibition, inhibition of cell migration | Ki ≈ 4 μM | nih.gov |

| Novel 4-(2-arylidenehydrazineyl)thienopyrimidine derivatives | MDA-MB-468 breast cancer cells | Inhibition of cell proliferation | Not specified | researchgate.net |

Antimicrobial and Antifungal Efficacy

Benzoic acid and its derivatives have long been recognized for their antimicrobial properties and are used as preservatives in various products. researchgate.net Research has demonstrated their efficacy against a range of bacteria and fungi. researchgate.netnih.gov The antibacterial activity of benzoic acid derivatives against pathogens like Escherichia coli is influenced by the type and position of substituents on the benzoic ring. nih.gov For example, 2-hydroxybenzoic acid has shown strong antibacterial activity against E. coli O157. nih.gov

In the realm of antifungal research, benzoic acid derivatives have been designed and synthesized to target fungal-specific enzymes. nih.gov For instance, they have been investigated as inhibitors of CYP53, a fungal-specific cytochrome P450 enzyme, showing activity against fungi such as Cochliobolus lunatus and Aspergillus niger. nih.govresearchgate.net Ester derivatives of cinnamic and benzoic acids have also been evaluated for their antifungal effects against Candida albicans. nih.gov Among these, methyl caffeate and methyl 2-nitrocinnamate displayed the most significant antifungal activity, with Minimum Inhibitory Concentration (MIC) values of 128 μg/mL against all tested C. albicans strains. nih.gov

The following table provides a summary of the antimicrobial and antifungal activities of various benzoic acid derivatives.

| Compound/Derivative Class | Target Organism | Observed Effect | MIC/Activity Metric | Reference |

|---|---|---|---|---|

| 2-Hydroxybenzoic acid | Escherichia coli O157 | Antibacterial activity | MIC = 1 mg/mL | nih.gov |

| Benzoic acid derivatives | Cochliobolus lunatus, Aspergillus niger | Antifungal activity via CYP53 inhibition | Not specified | nih.govresearchgate.net |

| Methyl caffeate | Candida albicans | Antifungal effect | MIC = 128 μg/mL | nih.gov |

| Methyl 2-nitrocinnamate | Candida albicans | Antifungal effect | MIC = 128 μg/mL | nih.gov |

| Methyl biphenyl-2-carboxylate | Candida albicans | Antifungal effect | MIC = 128-256 μg/mL | nih.gov |

Antiviral Activity against Relevant Pathogens

The antiviral potential of benzoic acid derivatives has been explored against several viral pathogens, with a notable focus on the influenza virus. nih.govnih.gov A series of newly synthesized benzoic acid derivatives were evaluated for their ability to inhibit influenza A virus replication. nih.gov One compound, designated NC-5, which is 4-(2,2-Bis(hydroxymethyl)-5-oxopyrrolidin-l-yl)-3-(5-cyclohexyl-4H-1,2,4-triazol-3-yl)amino)benzoic acid, demonstrated potent antiviral activity against different strains of influenza A virus, including H1N1 and an oseltamivir-resistant mutant (H1N1-H275Y). nih.govnih.gov The 50% effective concentrations (EC50) for NC-5 against H1N1 and the oseltamivir-resistant strain were 33.6 μM and 32.8 μM, respectively. nih.govnih.gov The mechanism of action for NC-5 involves the inhibition of viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells. nih.gov

The table below details the antiviral activity of a specific benzoic acid derivative.

| Compound | Virus Strain | Observed Effect | EC50 Value | Reference |

|---|---|---|---|---|

| NC-5 (4-(2,2-Bis(hydroxymethyl)-5-oxopyrrolidin-l-yl)-3-(5-cyclohexyl-4H-1,2,4-triazol-3-yl)amino)benzoic acid) | Influenza A (H1N1) | Inhibition of viral replication | 33.6 μM | nih.govnih.gov |

| Influenza A (H1N1-H275Y, oseltamivir-resistant) | Inhibition of viral replication | 32.8 μM | nih.govnih.gov |

Enzyme Inhibition Studies (e.g., Neuraminidase, Carbonic Anhydrase, FXa, α-Amylase)

Derivatives of 2-(3-cyanophenyl)benzoic acid have been investigated as inhibitors of various enzymes, highlighting their potential for therapeutic intervention in a range of diseases.

Neuraminidase: As mentioned in the antiviral section, certain benzoic acid derivatives are effective inhibitors of influenza neuraminidase. nih.govnih.gov This inhibition prevents the release of progeny virions from infected host cells, thereby halting the spread of infection. nih.gov

Carbonic Anhydrase: Benzenesulfonamide (B165840) and benzoic acid derivatives have been designed and synthesized as inhibitors of carbonic anhydrases (CAs). rsc.org While benzenesulfonamide derivatives showed potent inhibitory activity, particularly against hCA-II, benzoic acid analogues generally exhibited weaker activity. rsc.org However, some specific benzoic acid compounds did show weak inhibition. rsc.org The inhibition of specific CA isozymes, such as the tumor-associated hCA IX, is a promising strategy for cancer therapy. nih.gov

α-Amylase: Phenolic acids with a benzoic acid core structure have been studied for their ability to inhibit α-amylase, a key enzyme in carbohydrate digestion. nih.gov The inhibitory effect is influenced by the substitution pattern on the benzene (B151609) ring. For example, 2,3,4-trihydroxybenzoic acid was found to be a potent inhibitor of α-amylase with an IC50 value of 17.30 ± 0.73 mM. nih.gov The presence of a hydroxyl group at the 2-position of the benzene ring was shown to have a strong positive effect on inhibitory activity. nih.gov

The following table summarizes the enzyme inhibitory activities of various benzoic acid derivatives.

| Enzyme | Derivative Class/Compound | Inhibitory Activity | IC50/Ki Value | Reference |

|---|---|---|---|---|

| Neuraminidase | NC-5 | Inhibition of influenza A neuraminidase | EC50: 32.8-33.6 μM | nih.govnih.gov |

| Carbonic Anhydrase (hCA-II) | Benzenesulfonamide derivatives | Potent inhibition | Ki as low as 7.6 nM for some compounds | rsc.org |

| α-Amylase | 2,3,4-trihydroxybenzoic acid | Strongest inhibitory effect among tested phenolic acids | IC50 = 17.30 ± 0.73 mM | nih.gov |

Receptor Modulation and Agonism/Antagonism (e.g., PPAR, Nicotinic Receptors, eIF4F Complex)

The ability of this compound derivatives to interact with and modulate the function of various cellular receptors and protein complexes is an active area of investigation.

eIF4F Complex: The eukaryotic translation initiation factor 4F (eIF4F) complex is a critical regulator of protein synthesis and is often dysregulated in cancer, contributing to chemoresistance. nih.gov Small molecule inhibitors targeting the eIF4E:eIF4G interaction within this complex have been developed. nih.gov Structure-activity relationship studies have led to the identification of oxo-pyrrolyl benzoic acid analogs that exhibit low micromolar potency in inhibiting this interaction. nih.gov These findings validate the eIF4F complex as a viable target for cancer therapy. nih.gov

While specific studies on PPAR and nicotinic receptor modulation by this compound derivatives were not prominent in the provided search context, the broad pharmacological activities of benzoic acid derivatives suggest that their interactions with a wide range of receptor systems are a plausible and important area for future research.

Other Pharmacological Effects and Therapeutic Potentials

The diverse chemical structures that can be generated from the this compound scaffold have led to the exploration of a wide range of other pharmacological effects. The inherent versatility of the benzoic acid moiety allows for its incorporation into molecules with potential applications in treating a variety of conditions. mdpi.com For instance, para-aminobenzoic acid (PABA), a related structural analog, is a building block for molecules with potential anti-Alzheimer's and antioxidant properties. mdpi.com The broad biological activities of benzoic acid derivatives suggest that further research into analogs of this compound could uncover novel therapeutic agents for a multitude of diseases. nih.govmdpi.com

Mechanistic Investigations of Biological Activity of 2 3 Cyanophenyl Benzoic Acid Derivatives

Elucidation of Molecular Targets and Binding Mechanisms

The biological effects of 2-(3-cyanophenyl)benzoic acid derivatives are dictated by their interactions with specific molecular targets. A key finding in this area is the identification of the Cannabinoid-1 receptor (CB1R) as a target for a derivative containing the 3-cyanophenyl moiety. nih.gov The CB1R, a G-protein coupled receptor, is predominantly found in the human brain and is integral to the regulation of energy metabolism and body weight. nih.gov A complex derivative, N-[2-(3-cyanophenyl)-3-(4-(2-[18F]fluorethoxy)phenyl)-1-methylpropyl]-2-(5-methyl-2-pyridyloxy)-2-methylproponamide, has been shown to bind reversibly to the CB1R in the gray matter regions of the brain. nih.gov

Beyond the endocannabinoid system, the broader class of benzoic acid derivatives has been shown to interact with a diverse array of molecular targets, suggesting potential activities for cyanophenyl-substituted analogues. These targets include:

Histone Deacetylases (HDACs): Certain naturally occurring benzoic acid derivatives are capable of inhibiting HDACs, which are critical enzymes in gene expression regulation and are considered therapeutic targets in several cancers. nih.gov Molecular docking studies have been used to screen for derivatives that can effectively bind to the active site of HDACs. nih.gov

Cyclooxygenase-2 (COX-2): As a key enzyme in the inflammatory pathway, COX-2 is a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of 5-acetamido-2-hydroxy benzoic acid have been analyzed via in-silico docking studies to determine their binding affinity with COX-2 receptors. mdpi.com

Fungal Cytochrome P450 (CYP53): The CYP53 enzyme has been identified as a fungal-specific target for certain benzoic acid derivatives, which act as inhibitors. nih.gov Molecular docking has been employed to explore the interactions between these ligands and the CYP53 enzyme, aiming to develop new antifungal agents. nih.gov

β3 Adrenergic Receptors (β3-AR): A series of biphenyl (B1667301) benzoic acid derivatives have been developed as potent and selective agonists for the human β3-AR, a target for conditions such as overactive bladder. nih.gov

P2Y14 Receptor (P2Y14R): 3-Sulfonamido benzoic acid derivatives have been identified as antagonists of the P2Y14R, which plays a role in inflammatory processes. researchgate.net

Molecular modeling and docking studies are crucial tools for elucidating the binding mechanisms of these compounds. For instance, analysis of benzoic acid derivatives targeting HDACs helps identify specific interactions within the enzyme's binding site. nih.gov Similarly, docking simulations for COX-2 inhibitors and CYP53 inhibitors provide insights into the structural requirements for potent inhibition. mdpi.comnih.gov

| Derivative Class | Molecular Target | Method of Elucidation |

| 3-Cyanophenyl Derivative | Cannabinoid Receptor 1 (CB1R) | PET Imaging with radiolabeled ligand nih.gov |

| Dihydroxybenzoic Acid | Histone Deacetylases (HDACs) | Molecular Docking & In Vitro Assays nih.gov |

| Biphenyl Benzoic Acids | β3 Adrenergic Receptor (β3-AR) | In Vitro & In Vivo Functional Assays nih.gov |

| 5-Acetamido-2-hydroxy Benzoic Acids | Cyclooxygenase-2 (COX-2) | In-Silico Docking Studies mdpi.com |

| Phenolic Benzoic Acids | Fungal CYP53 | Virtual Screening & Molecular Docking nih.gov |

| 3-Sulfonamido Benzoic Acids | P2Y14 Receptor (P2Y14R) | Affinity Quantification via Flow Cytometry researchgate.net |

Cell-Based Assays for Functional Characterization

Cell-based assays are fundamental for characterizing the functional effects of this compound derivatives in a biologically relevant context. nuvisan.com These assays bridge the gap between molecular binding and physiological response, providing crucial data on a compound's mechanism of action and potency.

For derivatives targeting cancer pathways, a variety of human tumor cell lines are utilized. Retinoidal benzoic acid derivatives have been screened for their ability to inhibit the proliferation of estrogen receptor-positive breast carcinoma cell lines. nih.gov Similarly, the efficacy of HDAC-inhibiting benzoic acid derivatives has been tested on cultured cancer cells, where assays measure endpoints such as cell growth inhibition, induction of apoptosis, and cell cycle arrest. nih.gov

In the context of inflammation, cell-based assays are used to quantify the anti-inflammatory potential of compounds. For example, the effect of P2Y14R antagonists has been investigated in MSU-treated THP-1 cells, a model for inflammatory response. researchgate.net The affinity of these antagonists for their target receptor was quantified using P2Y14R-expressing Chinese hamster ovary (CHO) cells in flow cytometry assays. researchgate.net

For evaluating antioxidant capacity, neuronal cell lines like SH-SY5Y are employed. mdpi.com These cells can be subjected to oxidative stress, and the ability of test compounds to reduce intracellular reactive oxygen species (ROS) and preserve cell viability is measured. mdpi.com

| Derivative Class / Compound | Cell Line(s) | Purpose of Assay | Key Findings |

| Retinoidal Benzoic Acids | Human Breast Carcinoma Cells | Evaluate inhibition of cell proliferation | Potent inhibition of estrogen receptor-positive lines. nih.gov |

| Dihydroxybenzoic Acid (DHBA) | Cancer Cell Lines | Test HDAC inhibition and anticancer effects | Inhibited HDAC activity, induced apoptosis, and arrested cell cycle. nih.gov |

| 3-Amide Benzoic Acids | P2Y14R-expressing CHO cells | Quantify receptor binding affinity | Identified compounds with high antagonist potency (IC50 in the nanomolar range). researchgate.net |

| Benzofuran-2-one Derivatives | SH-SY5Y (neuronal cells) | Assess antioxidant capacity and cytotoxicity | Demonstrated low toxicity and ability to reduce intracellular ROS. mdpi.com |

In vitro and In vivo Efficacy Studies

The therapeutic potential of this compound derivatives is ultimately determined by their efficacy in both laboratory and living models.

In Vitro Efficacy In vitro studies quantify a compound's activity under controlled conditions. For anticancer derivatives, efficacy is often measured by the concentration required to inhibit cancer cell growth. One retinoidal benzoic acid derivative, (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphtalenyl)propenyl]benzoic acid, was found to be two to three orders of magnitude more potent than all-trans-retinoic acid in inhibiting breast carcinoma cell proliferation. nih.gov Another derivative, dihydroxybenzoic acid (DHBA), demonstrated effective inhibition of cancer cell growth by targeting HDACs. nih.gov The anti-inflammatory efficacy of novel 3-amide benzoic acid derivatives has also been confirmed in vitro, with the most potent compound showing an IC50 of 1.77 nM against the P2Y14R. researchgate.net

In Vivo Efficacy In vivo studies assess the performance of these derivatives in living organisms. A radiolabeled derivative containing the 3-cyanophenyl group, [18F]MK-9470, was evaluated in both non-human primates and healthy human volunteers using positron emission tomography (PET). nih.gov These studies confirmed that the compound effectively penetrates the brain and binds to its target, the CB1 receptor. nih.gov

In animal models of disease, other benzoic acid derivatives have shown significant efficacy.

Overactive Bladder (OAB): Several biphenyl benzoic acid derivatives that act as β3-AR agonists showed high in vivo efficacy in a model of OAB. nih.govfigshare.com

Pain and Inflammation: In an acetic acid-induced writhing test in mice, a model for peripheral pain, a 5-acetamido-2-hydroxy benzoic acid derivative reduced painful activity by up to 75%. mdpi.com In an acute peritonitis model, a P2Y14R antagonist effectively reduced levels of inflammatory factors. researchgate.net

| Derivative Class | Study Type | Model | Key Efficacy Finding |

| 3-Cyanophenyl Derivative | In Vivo | PET imaging in humans and non-human primates | Successful brain uptake and reversible binding to CB1 receptors. nih.gov |

| Biphenyl Benzoic Acids | In Vivo | Overactive bladder model | Demonstrated high efficacy as β3-AR agonists. nih.govfigshare.com |

| 5-Acetamido-2-hydroxy Benzoic Acids | In Vivo | Acetic acid-induced writhing test (mice) | Reduced painful activity by up to 75%. mdpi.com |

| 3-Sulfonamido Benzoic Acids | In Vivo | Acute peritonitis model (mice) | Effectively reduced levels of inflammatory cytokines (IL-6, IL-1β, TNF-α). researchgate.net |

| Retinoidal Benzoic Acids | In Vitro | Breast carcinoma cell lines | 2-3 orders of magnitude more potent than all-trans-retinoic acid. nih.gov |

Pathway Analysis and Cellular Response Studies

Understanding the signaling pathways modulated by this compound derivatives is key to comprehending their cellular impact. The specific pathway engaged depends on the molecular target.

For derivatives that target G-protein coupled receptors like the CB1R, binding initiates a cascade involving the modulation of adenylate cyclase activity. nih.gov Similarly, antagonism of the P2Y14R by 3-sulfonamido benzoic acid derivatives interferes with signaling by nucleotide sugars like UDP-glucose, which can lead to the inhibition of cAMP formation and a reduction in inflammatory responses. researchgate.net A tangible cellular outcome of this pathway inhibition is the decreased secretion of pro-inflammatory cytokines, including IL-6, IL-1β, and TNF-α, as observed in an in vivo peritonitis model. researchgate.net

In the context of oncology, benzoic acid derivatives that inhibit HDACs trigger significant cellular responses. nih.gov The inhibition of HDACs leads to an increase in histone acetylation, altering gene expression. This results in several downstream effects, including:

Induction of Reactive Oxygen Species (ROS): An increase in cellular ROS levels, which can lead to oxidative stress and cell damage. nih.gov

Apoptosis: Programmed cell death is initiated through the activation of effector enzymes like Caspase-3. nih.gov

Cell Cycle Arrest: The progression of the cell cycle is halted, with cells accumulating in the G2/M phase and an increase in the sub-G0-G1 population, which is indicative of apoptosis. nih.gov

These findings illustrate how the interaction of a derivative with its primary target can trigger a cascade of molecular events, leading to a profound and therapeutically relevant cellular response.

Pharmacokinetic and Metabolic Profile Research

The therapeutic viability of any compound depends heavily on its pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—and its metabolic stability. Research on this compound derivatives and related compounds has focused on characterizing these properties to optimize their drug-like characteristics.

Studies involving the CB1R ligand [18F]MK-9470, which contains a 3-cyanophenyl group, have provided valuable in vivo PK data in humans. nih.gov Following intravenous injection, the compound was observed to accumulate in all gray matter areas of the brain, with the highest uptake in the striatum and frontal cortex, and this accumulation remained constant for 120–360 minutes. nih.gov This demonstrates excellent brain penetration and retention at the target site. The binding was also shown to be reversible. nih.gov

For other classes of benzoic acid derivatives, PK profiles have been established in animal models. A study on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3CBB) in rats after oral administration determined key PK parameters. researchgate.net

| Parameter | Value (for 3CBB in rats) |

| Tmax (Time to max concentration) | 28.9 ± 1.1 min researchgate.net |

| Cmax (Max plasma concentration) | 0.57 ± 0.02 µg/mL researchgate.net |

| T½el (Elimination half-life) | 39.4 ± 3.9 min researchgate.net |

| AUCtotal (Total exposure) | 66.3 ± 1.0 µg·min/mL researchgate.net |

The long elimination half-life and low Cmax suggested extensive tissue distribution for this highly lipophilic compound. researchgate.net

Metabolic stability is another critical factor, often assessed using in vitro models. For novel 3-amide and 3-sulfonamido benzoic acid derivatives, metabolic stability was evaluated in both rat and human microsomes, which contain the primary enzymes responsible for drug metabolism. researchgate.net Similarly, microsomal stability assays have been conducted in mouse, human, dog, and rat systems for other derivative series. nih.gov These studies are essential for identifying compounds with favorable metabolic profiles, good oral bioavailability, and long plasma half-lives, which are desirable properties for drug candidates. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Cyano Group Position and Substitutions on Bioactivity

The cyano (-C≡N) group is a significant functional group in medicinal chemistry due to its unique electronic and steric properties. It is a potent electron-withdrawing group through both induction and resonance, and its linear, rigid geometry can influence molecular conformation and interactions with biological targets. researchgate.net The placement and substitution of the cyano group on the biphenyl (B1667301) scaffold are critical determinants of bioactivity.

Replacing the cyano group with other substituents allows for a systematic probing of the chemical space to determine which properties are essential for activity. For instance, substituting the cyano group with other electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) can significantly alter the compound's bioactivity.

Table 1: Hypothetical Bioactivity of Analogs Based on Cyano Group Modifications This table illustrates the principles of SAR; the data is representative of typical findings in medicinal chemistry studies.

| Compound | Modification | Rationale for Change | Predicted Impact on Bioactivity |

|---|---|---|---|

| A | 3-CN (Parent) | Baseline | Reference Activity |

| B | 4-CN | Altered electronics and dipole moment | May increase or decrease activity depending on target pocket |

| C | 2-CN | Steric hindrance near the biphenyl linkage | Likely to decrease activity due to unfavorable conformation |

| D | 3-CF₃ | Similar electron-withdrawing nature, larger size | May retain activity if the pocket tolerates bulk |

| E | 3-OCH₃ | Electron-donating group | Likely to decrease activity if electron-withdrawing is key |

| F | 3-H | Removal of key interacting group | Significant loss of activity expected |

Role of Benzoic Acid Moiety in Ligand-Target Interactions

The benzoic acid moiety is a common feature in many biologically active molecules and often serves as a critical anchor for binding to protein targets. nih.govresearchgate.net Its carboxylic acid group (-COOH) is a versatile hydrogen bond donor and acceptor and can engage in potent electrostatic interactions with positively charged residues like arginine, lysine, or histidine in a binding site. niscpr.res.in

In the context of 2-(3-cyanophenyl)benzoic acid, the carboxylic acid group, being positioned ortho to the second phenyl ring, has its orientation fixed. This pre-organization can be advantageous for binding, reducing the entropic penalty upon interaction with a receptor. Molecular docking studies on various benzoic acid derivatives reveal that the carboxyl and hydroxyl groups favor hydrophilic interactions, which can contribute to good absorption and permeation properties as well as high docking scores. nih.gov The ability of this moiety to form strong, directional interactions often makes it indispensable for the compound's biological function.

The significance of the benzoic acid scaffold is widely reported. It is a fundamental building block for synthesizing a wide variety of potent biologically active compounds. nih.govresearchgate.net The interactions facilitated by this group are often a primary determinant of the ligand's affinity and selectivity for its target.

Influence of Bridging Linkers and Ancillary Rings on Pharmacological Profiles

The direct phenyl-phenyl bond in this compound imparts a degree of conformational flexibility. Modifying this linkage by introducing bridging atoms or groups can rigidify the structure or alter the spatial relationship between the two aromatic rings, profoundly impacting the pharmacological profile. For example, replacing the direct bond with linkers such as an ether (-O-), amine (-NH-), or a short alkyl chain (-CH₂-) can change the molecule's geometry and physicochemical properties like lipophilicity.

Studies on other biphenyl series have demonstrated the value of this approach. For instance, in the development of β₃ adrenergic receptor agonists, replacing the two-carbon linker in the central part of a biphenyl analog with an ethoxy-based linker led to improved potency and pharmacokinetic profiles. nih.gov

Table 2: Hypothetical Pharmacological Profiles of Analogs with Linker and Ring Modifications This table illustrates the principles of SPR; the data is representative of typical findings in medicinal chemistry studies.

| Compound | Modification | Structural Impact | Potential Effect on Pharmacological Profile |

|---|---|---|---|

| I | Biphenyl (Parent) | Torsional rotation around C-C bond | Baseline potency and bioavailability |

| II | Diphenyl ether linker (-O-) | More flexible, wider bond angle | May alter binding mode, improved solubility |

| III | Fluorenone linker | Rigid, planar linker | Restricted conformation, may increase selectivity |

| IV | Pyridyl ring replaces cyanophenyl | Introduces basic nitrogen | Potential for new H-bonds, altered solubility/PK |

| V | Naphthyl ring replaces cyanophenyl | Increased surface area and lipophilicity | May enhance potency via hydrophobic interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. nih.gov For a series of analogs of this compound, a QSAR model could be developed to predict the activity of novel, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts.

A typical 3D-QSAR study involves methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govmdpi.comrsc.org

CoMFA : This method calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities. The resulting contour maps highlight regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity.

CoMSIA : This method is similar to CoMFA but also includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the ligand-receptor interactions.

For a series of this compound derivatives, a QSAR model would be built using a "training set" of compounds with known biological activities. The predictive power of the model would then be validated using an external "test set" of compounds. nih.gov The statistical robustness of such models is evaluated by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.com A reliable QSAR model could provide valuable insights, for example, suggesting that a positive electrostatic potential is favored near the cyano group or that steric bulk is disfavored near the benzoic acid moiety, thus guiding the rational design of more potent inhibitors or agonists.

Future Research Directions and Applications of 2 3 Cyanophenyl Benzoic Acid

Development of Novel Therapeutic Agents

The cyanophenyl benzoic acid framework is a recognized pharmacophore in medicinal chemistry, suggesting that the 2-(3-cyanophenyl)benzoic acid isomer is a promising starting point for the discovery of new drugs. Research on analogous structures has revealed potent inhibitory activities across various disease targets.

Future research could focus on synthesizing derivatives of this compound to target a range of medical conditions. For instance, derivatives of benzoic acid have been investigated as inhibitors of influenza neuraminidase, a key enzyme in the influenza virus life cycle. researchgate.net Similarly, compounds featuring a cyanophenyl group have been explored as potential dual inhibitors of aromatase and steroid sulfatase, which are targets in hormone-dependent cancers. nih.gov Other studies have identified benzoic acid derivatives as potential HDAC inhibitors for cancer therapy and as selective SIRT5 inhibitors. nih.govnih.gov The structural motif is also present in compounds designed to combat enteroviruses like Coxsackievirus B3. nih.gov

The exploration of this compound and its derivatives could lead to the identification of lead compounds for these or other diseases. The general strategy involves using the core molecule as a scaffold and introducing various functional groups to optimize binding affinity, selectivity, and pharmacokinetic properties for a specific biological target.

Table 1: Potential Therapeutic Applications Based on Analogous Compounds

| Therapeutic Target/Area | Relevant Analog Class | Potential Application for this compound Derivatives |

|---|---|---|

| Influenza Neuraminidase | Benzoic Acid Derivatives researchgate.net | Development of antiviral agents for influenza. |

| Aromatase/Steroid Sulfatase | Cyanophenyl-containing Compounds nih.gov | Creation of dual inhibitors for hormone-dependent cancers. |

| Histone Deacetylases (HDACs) | Benzoic Acid Derivatives nih.gov | Development of epigenetic drugs for cancer treatment. |

| SIRT5 Sirtuin | 2-Hydroxybenzoic Acid Derivatives nih.gov | Discovery of selective inhibitors for metabolic diseases or cancer. |

| Enterovirus Capsid | Sulfonamidobenzoic Acid Derivatives nih.gov | Design of novel antiviral agents against infections like Coxsackievirus. |

Exploration in Materials Science and Industrial Applications as an Intermediate or Building Block